molecular formula C22H17N3O3 B2605790 N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(pyridin-2-yloxy)benzamide CAS No. 2034519-21-4

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(pyridin-2-yloxy)benzamide

Cat. No. B2605790
CAS RN: 2034519-21-4
M. Wt: 371.396
InChI Key: SOJRLKWWTCPICV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(pyridin-2-yloxy)benzamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as FPB or Furanopyridine Benzamide and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of FPB is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in various biological processes. FPB has been shown to inhibit the activity of histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects:
FPB has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. FPB has also been shown to inhibit the production of certain cytokines involved in inflammation. Additionally, FPB has been shown to have antioxidant properties.

Advantages and Limitations for Lab Experiments

FPB has several advantages for laboratory experiments. It is relatively easy to synthesize and has a high degree of purity. FPB has also been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of FPB is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving FPB. One potential area of research is the development of FPB as an anticancer agent. Further studies are needed to determine the optimal dosage and administration of FPB for cancer treatment. Additionally, research is needed to determine the potential side effects of FPB and its interactions with other drugs. Another area of research is the potential use of FPB as an antiviral agent. Further studies are needed to determine the efficacy of FPB against various viruses and to determine the optimal dosage and administration.

Synthesis Methods

The synthesis of FPB involves the reaction of 5-(furan-2-yl)pyridine-3-carboxylic acid with 3-aminobenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with 2-pyridylboronic acid in the presence of palladium catalyst to yield FPB. This method has been optimized to increase yield and purity of the final product.

Scientific Research Applications

FPB has been studied for its potential use in various fields of research. It has been shown to inhibit the growth of cancer cells and has potential as an anticancer agent. FPB has also been studied for its ability to inhibit the activity of certain enzymes involved in inflammation and oxidative stress. Additionally, FPB has been shown to have potential as an antiviral agent.

properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3-pyridin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c26-22(17-5-3-6-19(12-17)28-21-8-1-2-9-24-21)25-14-16-11-18(15-23-13-16)20-7-4-10-27-20/h1-13,15H,14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJRLKWWTCPICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCC3=CC(=CN=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(pyridin-2-yloxy)benzamide

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